molecular formula C7H9N3O B6271981 5-(methylamino)pyridine-2-carboxamide CAS No. 1566481-31-9

5-(methylamino)pyridine-2-carboxamide

Cat. No.: B6271981
CAS No.: 1566481-31-9
M. Wt: 151.2
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Description

5-(Methylamino)pyridine-2-carboxamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylamino)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminopyridine-2-carboxamide
  • 2-(Methylamino)pyridine
  • N-methyl-5-(methylamino)pyridine-2-carboxamide

Uniqueness

5-(Methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study for researchers.

Properties

CAS No.

1566481-31-9

Molecular Formula

C7H9N3O

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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